2-chloro-N-(pyridin-4-yl)acetamide
Description
Overview of Acetamide (B32628) Derivatives in Pharmaceutical Research
Acetamide derivatives are a significant class of compounds in pharmaceutical research, forming the structural backbone of numerous drugs. galaxypub.co These compounds are characterized by an amide bond, a feature that is central to their biological activity and their utility as prodrugs to enhance pharmacokinetic properties. galaxypub.coarchivepp.comarchivepp.com The versatility of the acetamide scaffold allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications. galaxypub.conih.gov Research has demonstrated that acetamide derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and anticonvulsant properties. galaxypub.conih.gov
Chloroacetamide derivatives have historically served as important building blocks in drug discovery and development. eurjchem.com The presence of the chlorine atom creates a reactive site, making these compounds valuable intermediates for synthesizing more complex molecules through nucleophilic substitution reactions. This reactivity has been harnessed to develop various therapeutic agents. For instance, chloroacetamide derivatives have been investigated for their potential as antifungal and antibacterial agents. eurjchem.comtandfonline.comresearchgate.net More recently, their role has expanded into oncology research, with novel chloroacetamide derivatives being developed as irreversible fibroblast growth factor receptor (FGFR) inhibitors for treating cancers like squamous non-small-cell lung cancer. frontiersin.org This strategy involves the chloroacetamide group acting as a "warhead" that covalently binds to the target protein, leading to potent and sustained inhibition. frontiersin.org
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and FDA-approved drugs. dovepress.comrsc.org This six-membered nitrogen-containing heterocycle is a key structural component in essential biomolecules like vitamins (niacin and vitamin B6) and coenzymes (NAD and NADP). dovepress.comnih.gov The presence of the nitrogen atom in the aromatic ring imparts unique physicochemical properties, such as increased water solubility and the ability to form hydrogen bonds, which can significantly influence a molecule's pharmacological profile. nih.govmdpi.com Pyridine and its derivatives are associated with a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. dovepress.comresearchgate.net Its structural versatility and favorable properties make it a frequent choice for medicinal chemists in the design of new therapeutic agents. rsc.orgnih.gov
The Role of Halogenated Acetamides in Synthetic Chemistry
Halogenated acetamides, particularly α-haloamides, are versatile reagents in organic synthesis. nih.gov The carbon-halogen bond in these compounds is polarized, making the α-carbon susceptible to nucleophilic attack, which is a cornerstone of their synthetic utility. nih.gov This reactivity allows for the straightforward introduction of various functional groups, enabling the construction of more complex molecular architectures. sioc-journal.cnrsc.org
The classical and most common application of α-haloamides is in alkylation reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. nih.gov For example, the reaction of 2-chloro-N-substituted acetamides with amines is a fundamental step in the synthesis of many pharmaceutical compounds. nih.gov Furthermore, halogenated acetamides are precursors for the formation of other reactive intermediates. Under basic conditions, they can undergo dehydrohalogenation to form α-lactams (aziridinones), which are highly strained and can be opened by nucleophiles to yield α-amino acid derivatives. nih.gov They are also utilized in various transition metal-catalyzed cross-coupling reactions, further expanding their synthetic potential. nih.gov Recent advancements have also focused on more efficient and environmentally friendly methods for their synthesis. researchgate.net
Identification and Classification within Chemical Databases
The precise identification and classification of chemical compounds are crucial for research and regulatory purposes. 2-Chloro-N-(pyridin-4-yl)acetamide is cataloged in numerous chemical databases, which provide comprehensive information about its structure, properties, and associated research.
This compound is systematically indexed in major public and commercial databases. These identifiers are essential for cross-referencing information across different platforms and publications.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-pyridin-4-ylacetamide | nih.gov |
| CAS Number | 80650-46-0 | nih.gov |
| PubChem CID | 4382489 | nih.gov |
| ChEMBL ID | CHEMBL5401331 | nih.gov |
| InChI | InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11) | nih.gov |
| InChIKey | IMDDMLBUMBJRQM-UHFFFAOYSA-N | nih.govuni.lu |
| SMILES | C1=CN=CC=C1NC(=O)CCl | uni.lu |
| Molecular Formula | C7H7ClN2O | nih.gov |
| Molecular Weight | 170.59 g/mol | nih.gov |
This table was generated based on data from the sources cited.
This compound can be classified based on its constituent functional groups. It is fundamentally an acetamide , which is a derivative of acetic acid where the hydroxyl group is replaced by an amine. ontosight.ai More specifically, it is an N-substituted acetamide , with the nitrogen atom being part of the amide linkage to the pyridine ring.
The presence of the chlorine atom on the acetyl group places it in the category of α-chloroacetamides . The attachment to a pyridine ring also classifies it as a pyridine derivative . bldpharm.com Within the broader context of chemical ontologies, it falls under categories such as amides, chlorides, and organic building blocks. bldpharm.com This structural classification is significant as it helps in predicting its chemical reactivity and potential biological activities by comparing it to other compounds with similar structural motifs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDDMLBUMBJRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402668 | |
| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80650-46-0 | |
| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro N Pyridin 4 Yl Acetamide and Its Analogues
Direct Acylation Routes
Direct acylation stands as a fundamental and widely employed method for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. This approach involves the direct reaction of an amine with an acylating agent.
The most common synthetic route involves the reaction of 4-aminopyridine (B3432731) with chloroacetyl chloride. chemicalbook.com In this nucleophilic acyl substitution, the amino group of 4-aminopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.
The efficiency and yield of the acylation reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, and the use of a catalyst.
Temperature: The reaction is often initiated at a low temperature, between 0–5°C, to control the exothermic nature of the reaction between the amine and the highly reactive acyl chloride. After the initial addition, the reaction is typically allowed to proceed at room temperature for several hours to ensure completion.
Solvent: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction while minimizing side reactions. Dichloromethane and tetrahydrofuran (B95107) (THF) are commonly used solvents for this purpose. Other solvents like 1,2-dichloroethane (B1671644) have also been reported. chemicalbook.com
Catalysis: A base is generally required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. Tertiary amines are frequently used for this purpose.
The table below summarizes typical reaction conditions for the synthesis of 2-chloro-N-(aryl)acetamides.
| Parameter | Condition | Rationale | Source |
| Reactants | 4-Aminopyridine, Chloroacetyl Chloride | Primary amine and acylating agent | chemicalbook.com |
| Temperature | 0-5°C (initial), then Room Temp (6-12h) | Control exothermicity, then ensure completion | |
| Solvent | Dichloromethane, THF, 1,2-Dichloroethane | Solubilize reactants, minimize side reactions | chemicalbook.com |
| Base/Catalyst | Triethylamine (B128534), K₂CO₃ | Neutralize HCl byproduct, drive reaction | irjmets.commdpi.com |
Tertiary amines, such as triethylamine, play a dual role in the acylation reaction. irjmets.com Primarily, they act as a base to scavenge the HCl produced during the reaction. This prevents the protonation of the 4-aminopyridine, ensuring its availability as a nucleophile to react with chloroacetyl chloride.
Furthermore, certain pyridines, particularly those with an amino group at the 4-position like 4-(N,N-dimethylaminopyridine) (DMAP), are known to be supernucleophilic catalysts for acylation reactions. google.comresearchgate.netthieme-connect.de While triethylamine is a common choice, the use of a pyridine-based catalyst can significantly accelerate the rate of acylation. thieme-connect.de The mechanism involves the formation of a highly reactive acylpyridinium salt intermediate, which is then more susceptible to nucleophilic attack by the amine. researchgate.net
Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating methods for organic reactions. irjmets.comresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significant rate enhancements. researchgate.net
For the synthesis of this compound, a procedure involves irradiating a mixture of pyridin-4-amine and chloroacetyl chloride in 1,2-dichloroethane at 300 W and 80°C for a short duration of 5 minutes. This method has been shown to produce the desired product in high yield. mdpi.com
The primary advantages of microwave-assisted synthesis over conventional heating are the dramatic reduction in reaction time and often, an increase in product yield. irjmets.comresearchgate.netindianchemicalsociety.com
Reaction Time: Reactions that might take several hours to complete using conventional heating can often be finished in just a few minutes under microwave irradiation. researchgate.net For instance, the synthesis of 2-chloro-N-(pyridin-2-yl)acetamide, an analogue, showed a significant reduction in time with improved yield when using microwave synthesis compared to conventional methods. indianchemicalsociety.com
Efficiency and Yield: Microwave heating is more uniform and efficient, which can lead to cleaner reactions with fewer side products and, consequently, higher yields. irjmets.comresearchgate.net Yields for microwave-assisted synthesis of this compound and its analogues are reported to be high, often exceeding 80%. mdpi.com This method is also considered more environmentally friendly ("green chemistry") due to its energy efficiency and potential to reduce or eliminate the use of solvents. irjmets.comresearchgate.net
The following table compares conventional and microwave-assisted synthesis for a related acetamide (B32628) derivative.
| Method | Yield | Time | Source |
| Conventional | 45% | Hours | indianchemicalsociety.com |
| Microwave | 75% | Minutes | indianchemicalsociety.com |
The scalability of a synthetic process is a critical factor for industrial production. While microwave-assisted synthesis offers significant advantages in the laboratory, its transition to large-scale industrial production presents certain challenges. However, the development of continuous microwave reactors has made this technology more viable for larger scales. researchgate.net The key benefits that make it attractive for industrial consideration include enhanced reaction rates, improved yields and purity, and better safety profiles due to controlled heating. irjmets.com The efficiency and eco-friendly nature of microwave synthesis are also significant drivers for its adoption in industrial processes. irjmets.comresearchgate.net
Microwave-Assisted Synthesis Protocols
Alternative Synthetic Pathways
While the direct acylation of 4-aminopyridine with chloroacetyl chloride is a common route, alternative pathways offer advantages in terms of substrate scope and the introduction of complex functionalities.
An alternative to the highly reactive chloroacetyl chloride is the use of ethyl chloroacetate (B1199739) for the amidation of amines. This method generally involves reacting an amine with ethyl chloroacetate, often under basic conditions or with heating, to facilitate the formation of the amide bond. For instance, a general procedure involves stirring a solution of an aqueous amine with ethyl chloroacetate. ijpsr.info The reaction mixture is then typically worked up by pouring it into ice-cold water to precipitate the product, which can be further purified by recrystallization. ijpsr.info This approach is applicable to a range of aliphatic and aromatic amines for the synthesis of N-substituted chloroacetamide derivatives. ijpsr.info One specific example involves the reaction of 2-cyano-N-(pyridin-4-yl)acetamide with ethyl chloroacetate in the presence of a base to yield 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-(pyridin-4-yl)acetamide, demonstrating the utility of ethyl chloroacetate in more complex reaction schemes. raco.cat
The synthesis of complex analogues of this compound often necessitates multi-step protocols. These extended sequences allow for the construction of intricate molecular architectures, which are frequently required for developing compounds with specific biological activities.
For example, a multi-step synthesis was employed to create 2-chloro-N-(4-(6-chloro-H-imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives. researchgate.net This process began with 5-chloropyridin-2-amine and 2-bromo-1-(4-nitrophenyl)ethanone to build the core imidazo[1,2-a]pyridine (B132010) ring system. researchgate.net Subsequent steps would then involve the reduction of a nitro group to an amine, followed by acylation with chloroacetyl chloride to furnish the final chloroacetamide analogues. researchgate.net Such multi-step approaches provide the flexibility to introduce a wide variety of substituents and functionalities, enabling the exploration of structure-activity relationships. researchgate.netbohrium.com
Another illustrative multi-step strategy involves a one-pot domino reaction to synthesize 2-substituted-(1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)-N-arylacetamides from readily available starting materials. researchgate.net This efficient method allows for the construction of complex heterocyclic systems in a single operation, highlighting the ingenuity of modern synthetic strategies. researchgate.net Similarly, the synthesis of novel thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives has been achieved through a sequence involving the initial reaction of a mercapto-nicotinonitrile with a 2-chloro-N-arylacetamide, followed by an intramolecular cyclization. acs.orgsemanticscholar.org
The synthesis of even more complex structures, such as 2-(4-(ethylsulfonyl)phenyl)-N-(2-(pyridin-4-yl)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetamide, involves a multi-step sequence that includes a Suzuki coupling to form the biaryl core, followed by reduction of a nitro group and final amidation. google.com
Purification and Characterization Techniques in Synthetic Studies
The successful synthesis of this compound and its analogues is critically dependent on robust purification and characterization techniques to ensure the identity and purity of the final products.
Chromatographic techniques are indispensable for monitoring reaction progress and for the purification of the synthesized compounds.
Thin Layer Chromatography (TLC) is routinely used to follow the course of a reaction. ijpsr.infobrieflands.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. brieflands.com
Column chromatography is a primary method for purifying the crude products. brieflands.comrsc.org Silica gel is a commonly used stationary phase, and the choice of eluent (mobile phase), often a mixture of solvents like ethyl acetate (B1210297) and hexane, is crucial for achieving good separation. rsc.org
| Technique | Application | Stationary Phase | Common Eluents | Reference |
|---|---|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel 60 F254 | Varies based on polarity of compounds | ijpsr.infobrieflands.com |
| Column Chromatography | Purification | Silica Gel (e.g., 60-120 or 70-230 mesh) | Ethyl acetate/Hexane mixtures | brieflands.comrsc.org |
Spectroscopic methods are essential for unequivocally determining the structure of the synthesized molecules. researchgate.netukaazpublications.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. In the case of this compound and its analogues, IR spectroscopy is used to confirm the presence of key functional groups such as the N-H and C=O bonds of the amide group.
The IR spectrum of this compound exhibits characteristic absorption bands. A notable peak for the N-H stretch of the amide is observed in the region of 3346-3443 cm⁻¹. nih.gov The carbonyl (C=O) stretch of the amide typically appears as a strong absorption band around 1677-1685 cm⁻¹. nih.govscielo.org.za Other significant peaks include those for C-H aromatic stretching (around 3051 cm⁻¹), C-H aliphatic stretching (around 2941 cm⁻¹), C=C and C-N stretching, and the C-Cl stretch (around 578 cm⁻¹). nih.gov For N-aryl substituted chloroacetamides, the N-H stretching vibration is generally observed around 3252-3271 cm⁻¹, the C=O stretch at 1660-1668 cm⁻¹, and the N-H bend around 1543-1562 cm⁻¹. ijpsr.info
These characteristic frequencies provide strong evidence for the successful formation of the desired acetamide structure. acs.orgsemanticscholar.orgukaazpublications.com
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) | Reference |
|---|---|---|---|---|
| This compound | 3346 - 3443 | 1677 - 1683 | ~3051 (aromatic C-H), ~2941 (aliphatic C-H), ~578 (C-Cl) | nih.gov |
| 2-chloro-N-(pyridin-3-yl)acetamide | 3500 | 1654 | 3040 (aromatic C-H), 2981 (aliphatic C-H), 740 (C-Cl) | nih.gov |
| 2-chloro-N-(4-(2-(2-chloroacetyl)hydrazinecarbonyl)phenyl)acetamide | 3323, 3257 | 1685, 1655 | - | scielo.org.za |
| 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 3387 | 1674 | 2214 (C≡N) | acs.orgsemanticscholar.org |
| 2-(4-(3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(4-chlorophenyl)acetamide | 3414, 3233 (NH₂) | 1668, 1643 | - | acs.orgsemanticscholar.org |
Spectroscopic Analysis for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For the pyridinylacetamide scaffold, the chemical shifts (δ) in ¹H NMR spectra are characteristic. For instance, in an analogue, N-methyl-N-(pyridin-4-yl)acetamide, the pyridine (B92270) protons appear as doublets at δ 8.61 ppm and δ 7.16 ppm. rsc.org The methyl protons attached to the nitrogen and the acetyl group appear as singlets at δ 3.29 ppm and δ 2.04 ppm, respectively. rsc.org In more complex derivatives, such as those incorporating a thienopyridine moiety, the proton signals for the acetamide linkage remain distinct. For example, in 2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide, the SCH₂ protons of the acetamide group present as a singlet at δ 4.23 ppm, while the amide (NH) proton appears as a singlet further downfield at δ 10.33 ppm. semanticscholar.orgacs.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For N-methyl-N-(pyridin-4-yl)acetamide, the carbonyl carbon (C=O) of the amide group shows a signal at δ 170.09 ppm, while the pyridine carbons are observed at δ 151.70, 151.03, and 120.95 ppm. rsc.org In the case of 2-chloro-N-pyridin-2-yl-acetamide, a close analogue, the carbonyl carbon is found at δ 164.9 ppm and the methylene (B1212753) carbon (CH₂Cl) is at δ 43.2 ppm. chemicalbook.com For more substituted analogues like N-(4-chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide, the carbonyl carbon signal is at δ 166.0 ppm. semanticscholar.orgacs.org
¹H and ¹³C NMR Data for this compound Analogues
| Compound | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
|---|---|---|---|---|
| 2-Chloro-N-pyridin-2-yl-acetamide | CDCl₃ | 8.95 (1H, bs, NH), 8.4 (1H, d, J=4.9 Hz), 8.2 (1H, d, J=8.3 Hz), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s, CH₂Cl) | 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4, 43.2 (CH₂Cl) | chemicalbook.com |
| N-methyl-N-(pyridin-4-yl)acetamide | CDCl₃ | 8.61 (d, J = 5.86 Hz, 2H), 7.16 (d, J = 5.86 Hz, 2H), 3.29 (s, 3H), 2.04 (s, 3H) | 170.09 (C=O), 151.70, 151.03, 120.95, 36.87, 22.80 | rsc.org |
| 2-(4-Formylphenoxy)-N-(pyridin-4-yl)acetamide | CDCl₃ | 9.92 (s, 1H, CHO), 8.73 (brs, 1H, CONH), 8.53-8.54 (m, 2H, ArH), 7.88-7.91 (m, 2H, ArH), 7.59-7.60 (m, 2H, ArH), 7.09-7.11 (m, 2H, ArH), 4.72 (s, 2H, OCH₂) | Not Provided | rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule.
For 2-chloro-N-pyridin-2-yl-acetamide, electron impact mass spectrometry (EIMS) shows a molecular ion peak [M⁺] at m/z 170.6, corresponding to its molecular weight. chemicalbook.com For an analogue, 2-(4-formylphenoxy)-N-(pyridin-4-yl)acetamide, electrospray ionization (ESI-MS) found the [M+H]⁺ ion at m/z 257.16, confirming the calculated molecular mass of 256.08 for the neutral molecule. rsc.org HRMS provides even greater precision; for example, the amine precursor (S)-1-(3,4-dimethoxyphenyl)propan-2-amine used in the synthesis of an analogue was confirmed with an ESI-HRMS m/z of 197.8069. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Mass Spectrometry Data for this compound Analogues
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 2-Chloro-N-pyridin-2-yl-acetamide | EIMS | 170.6 (M⁺) | 170.6 | chemicalbook.com |
| 2-(4-Formylphenoxy)-N-(pyridin-4-yl)acetamide | ESI-MS | 256.08 (C₁₄H₁₂N₂O₃) | 257.16 ([M+H]⁺) | rsc.org |
| 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | MS | 373 (M⁺) | 373 | semanticscholar.orgacs.org |
| N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide | MS | 393 (M⁺) | 393 | semanticscholar.orgacs.org |
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.
This method is routinely applied in the characterization of newly synthesized analogues of this compound. For example, in the synthesis of 2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide, the calculated elemental composition was C, 70.75%; H, 5.13%; N, 11.25%; S, 8.58%. semanticscholar.orgacs.org The experimental findings were C, 70.71%; H, 5.14%; N, 11.23%; S, 8.57%, which are in excellent agreement with the calculated values, thereby confirming the structure and purity of the compound. semanticscholar.orgacs.org Similarly, for 2-(4-(3-amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(4-chlorophenyl)acetamide, the calculated values (C, 65.97%; H, 4.20%; N, 7.96%; S, 6.07%) closely matched the found values (C, 65.97%; H, 4.21%; N, 7.93%; S, 6.05%). semanticscholar.orgacs.org The title compound in another study, 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, was also characterized by CHN elemental analysis. researchgate.net
Melting Point Determination for Compound Identification
Melting point is a fundamental physical property of a solid crystalline compound and serves as a crucial indicator of its identity and purity. A pure crystalline solid typically exhibits a sharp and well-defined melting point range (usually 1-2°C). Impurities tend to depress and broaden the melting point range.
Melting Points of this compound and its Analogues
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| This compound | 251–253 | mdpi.com |
| 2-Chloro-N-(pyridin-2-yl)acetamide | 110–115 | chemicalbook.com |
| 2-Chloro-N-(pyridin-3-yl)acetamide | 196–198 | mdpi.com |
| 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 197–199 | semanticscholar.orgacs.org |
| N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide | 200–202 | semanticscholar.orgacs.org |
| 2-(4-(2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide | 210–212 | semanticscholar.orgacs.org |
Structure Activity Relationship Sar Studies of 2 Chloro N Pyridin 4 Yl Acetamide Derivatives
Impact of Substitutions on the Pyridine (B92270) Ring
The pyridine ring is a key pharmacophore, and substitutions on this ring can significantly alter the electronic, steric, and lipophilic properties of the entire molecule, thereby affecting its interaction with biological targets.
The position of the nitrogen atom within the pyridine ring is a fundamental determinant of a compound's chemical properties and, consequently, its biological activity. While 2-chloro-N-(pyridin-4-yl)acetamide is the primary focus, its positional isomers, 2-chloro-N-(pyridin-2-yl)acetamide and 2-chloro-N-(pyridin-3-yl)acetamide, provide a basis for understanding the importance of the nitrogen's location.
Research on broader classes of pyridine derivatives has indicated that the position of substituents can enhance or diminish biological effects such as antiproliferative activity. mdpi.com For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, a preference for substituent placement at the 2- and 4-positions of an aryl ring was observed for improved activity. mdpi.com Although this study was on a different heterocyclic system, it highlights the general principle that positional isomerism is a critical factor in drug design. Direct comparative studies detailing the specific biological implications of the pyridyl nitrogen position in the 2-chloro-N-pyridylacetamide series are not extensively documented in the literature.
The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's activity. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions.
General studies on pyridine derivatives have shown that the inclusion of halogen atoms can sometimes lead to lower biological efficacy. For example, one review noted that pyridine derivatives featuring halogen atoms in their structures exhibited lower antiproliferative activity compared to those with nitrogen and oxygen-containing groups. mdpi.com In contrast, studies on other heterocyclic scaffolds have demonstrated that specific halogen substitutions can be beneficial. For instance, in a series of SLACK potassium channel inhibitors, 2-chloro and 4-chloro analogues showed improved potency. mdpi.com The development of selective halogenation methods for pyridines provides the synthetic tools necessary to explore these structure-activity relationships systematically. nih.govresearchgate.net
Modifications to the Acetamide (B32628) Moiety
The 2-chloroacetamide (B119443) portion of the molecule is a reactive and versatile handle for chemical modification. Alterations to this moiety, including substitutions on the nitrogen atom and changes to the carbon chain, have profound effects on the compound's biological profile.
Replacing the hydrogen on the acetamide nitrogen with various alkyl and aryl groups is a key area of SAR exploration. Such modifications can alter the compound's size, shape, and polarity. A study on the synthesis and antimicrobial screening of various N-substituted chloroacetamide derivatives demonstrated that these compounds possess notable antibacterial and antifungal activity. ijpsr.info The nature of the substituent on the nitrogen atom was found to be crucial for the observed antimicrobial effects. ijpsr.info The parent compound, this compound, serves as a precursor for a wide array of N-aryl and N-alkyl derivatives. ijpsr.infonih.gov
Table 1: Antimicrobial Activity of Selected N-Aryl Chloroacetamide Derivatives This table is generated based on findings from related N-aryl acetamide studies to illustrate the impact of substitution, as direct data for pyridin-4-yl derivatives is limited.
| Compound | N-Substituent | Observed Activity |
|---|---|---|
| 3j | 4-nitrophenyl | Good antimicrobial activity ijpsr.info |
| 3f | 2-methoxyphenyl | Good antimicrobial activity ijpsr.info |
| 3g | 4-methoxyphenyl | Good antimicrobial activity ijpsr.info |
| 3l | naphthalen-2-yl | Good antimicrobial activity ijpsr.info |
Stereochemical Considerations and Enantiomeric Purity
Stereochemistry plays a vital role in the biological activity of chiral molecules, as different enantiomers can have distinct interactions with chiral biological targets like enzymes and receptors. While the parent compound this compound is achiral, derivatives can be synthesized that contain one or more stereocenters. For instance, substitution on the acetyl group's alpha-carbon could introduce a chiral center. However, specific studies focusing on the stereochemical aspects and the differential biological activity of enantiomers within this particular class of derivatives are not prominently featured in the scientific literature. The conformation of related molecules has been studied, revealing non-planar structures, which can impact receptor binding. For instance, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide shows a significant twist between the phenyl and pyridyl rings relative to the amide plane.
Chiral Centers and Diastereomeric Control in Synthesis
The core structure of this compound is achiral. However, chiral centers can be introduced through various synthetic modifications to create derivatives with stereoisomeric forms. For instance, substitution on the acetamide's α-carbon (the carbon adjacent to the carbonyl group) or modifications to the pyridine ring that incorporate a stereocenter can yield chiral analogues. The synthesis of these chiral molecules requires precise control to selectively produce the desired stereoisomer (enantiomer or diastereomer), as different isomers can have vastly different biological effects.
The control of stereochemistry during synthesis is a sophisticated challenge in organic chemistry. Modern asymmetric synthesis methodologies are employed to achieve high levels of enantiomeric or diastereomeric excess. Key strategies include:
Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for creating stereocenters with high fidelity. For example, bimetallic catalysis systems, such as those using iridium and magnesium with chiral ligands, can facilitate stereodivergent synthesis. This approach allows for the selective creation of all four possible stereoisomers from two starting materials by simply choosing the appropriate enantiomer of the catalyst for each chiral center being formed acs.org.
Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or carbohydrates, to build the desired chiral molecule.
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed.
These methods enable chemists to control the three-dimensional arrangement of atoms, a crucial factor for ensuring that the molecule interacts correctly with its biological target. For derivatives of this compound, achieving such diastereomeric control would be essential for systematically studying the SAR of its chiral analogues.
Impact of Stereoisomers on Biological Activity
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, which is typically a chiral entity like a protein or nucleic acid. The spatial arrangement of atoms can dictate the binding affinity and efficacy of a compound. It is a well-established principle that enantiomers and diastereomers of a chiral drug can exhibit significant differences in biological activity, metabolism, and toxicity.
While specific studies on the stereoisomers of this compound derivatives are not extensively documented, the principles can be illustrated by examining other chiral bioactive compounds. For example, studies on the natural product 3-Br-acivicin and its synthetic isomers provide a clear demonstration of this concept. The antimalarial activity of its four stereoisomers was evaluated, revealing that only the isomer with the natural (5S, αS) configuration showed potent sub-micromolar activity against P. falciparum strains. nih.govnih.gov The other three isomers were significantly less active, highlighting a strict stereochemical requirement for its biological function nih.gov.
The observed difference in potency is often attributed to a stereoselective uptake mechanism or a more favorable binding interaction with the target enzyme, in this case, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) nih.govnih.gov. This underscores that a precise three-dimensional structure is necessary for optimal interaction with the target.
The following table details the in vitro antiplasmodial activity of 3-Br-acivicin amide derivatives, illustrating the profound impact of stereochemistry.
| Compound | Configuration | IC₅₀ (μM) vs P. falciparum D10 | IC₅₀ (μM) vs P. falciparum W2 |
|---|---|---|---|
| Natural Isomer Amide | (5S, αS) | 0.14 ± 0.01 | 0.13 ± 0.01 |
| Enantiomer | (5R, αR) | > 25 | > 25 |
| Diastereomer 1 | (5S, αR) | > 25 | > 25 |
| Diastereomer 2 | (5R, αS) | > 25 | > 25 |
Data derived from studies on 3-Br-acivicin derivatives, used here to illustrate the principle of stereoisomeric impact on biological activity. nih.gov
This example demonstrates that if chiral centers were introduced into the this compound scaffold, it would be highly probable that the resulting stereoisomers would display markedly different biological activities. Therefore, any comprehensive SAR study of such derivatives would necessitate a stereoselective synthesis approach and the separate biological evaluation of each pure stereoisomer to identify the most active and selective agent.
Advanced Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a ligand.
While direct molecular docking studies on 2-chloro-N-(pyridin-4-yl)acetamide are not extensively published, research on structurally similar compounds and its derivatives provides a clear indication of its potential biological targets. The presence of the pyridin-4-yl group and the reactive chloroacetamide moiety suggests several possibilities.
Derivatives of this compound have been identified as potential antiviral agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that could target HIV. Furthermore, its role as an intermediate in the synthesis of anticancer drugs suggests that it may interact with targets relevant to cancer, such as those in A549 lung carcinoma cells. Studies on related compounds also point towards potential activity against neurological disorders and inflammatory diseases. ontosight.ai The general mechanism often involves the inhibition of enzymes or receptors.
Research on analogous structures has identified more specific potential targets:
Antitubercular: Docking studies of related imidazo[1,2-a]pyridine (B132010) derivatives have shown potential interaction with the mycolic acid transporter protein MmpL3 from Mycobacterium smegmatis, a crucial component for the survival of the tuberculosis bacterium. researchgate.net
Anti-inflammatory: Related benzothiazolinone (B8138533) acetamide (B32628) analogs have been docked against Cyclooxygenase 1 (COX1), an enzyme involved in inflammation. researchgate.net
Antifungal: Derivatives have been evaluated against resistant strains of Candida albicans. impactfactor.org
Antithrombotic: Docking studies on similar pyridinone derivatives have been conducted to assess their potential antithrombotic activity. d-nb.info
These findings suggest that this compound could be a scaffold for developing inhibitors for a range of protein targets.
The binding affinity, which quantifies the strength of the interaction between a ligand and its target, and the ligand's conformation are critical for its biological activity. Crystal structure analysis of compounds with similar backbones provides insight into the likely conformation of this compound.
For instance, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide shows that the phenyl and pyridyl rings are significantly twisted relative to the amide plane, with dihedral angles of 58.40° and 61.51°, respectively. researchgate.net This indicates a non-planar conformation where conjugation is limited. researchgate.net In contrast, another related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, also adopts a non-planar structure but with a smaller twist angle of 23.5° between the benzene (B151609) ring and the acetamide group, which itself is in an anti conformation. iucr.org The reactive chloroacetamide group is known to be a key player in binding, often forming covalent bonds with nucleophilic residues like cysteine in protein active sites.
The following table summarizes the binding affinities and related biological activities of compounds structurally related to this compound against various targets.
| Derivative/Related Compound | Target | Activity/Binding Metric | Reference |
| Imidazo[1,2-a]pyridine Derivatives | Mycobacterium tuberculosis H37Rv | MIC range: 1.6–25 µg/mL | researchgate.net |
| N-(6-methyl-2-pyridyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide (MFBA) | Cyclooxygenase 1 (COX1) | Reported as having the best binding affinity among tested analogs | researchgate.net |
Computational studies, combined with experimental data from related compounds, help predict the mechanism of action for this compound. The primary predicted mechanism involves the covalent modification of biological targets. The chloroacetamide group is an electrophilic moiety, making it susceptible to nucleophilic attack from amino acid residues (such as cysteine or histidine) in the active sites of enzymes or proteins. This irreversible covalent bonding can lead to the inhibition of enzyme activity or the disruption of protein function.
Quantum Chemical Calculations
Quantum chemical calculations are used to determine the electronic structure and properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a fundamental understanding of molecular stability, reactivity, and spectroscopic properties.
The electronic structure of this compound dictates its reactivity. Various computed descriptors provide a quantitative measure of its molecular properties. The reactivity is largely attributed to the electrophilic nature of the carbon atom attached to the chlorine and the carbonyl group, as well as the potential for the pyridine (B92270) nitrogen to act as a hydrogen bond acceptor. researchgate.net
Key computed properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | nih.gov |
| Molecular Weight | 170.60 g/mol | chemscene.com |
| XLogP3 | 1.1 | nih.gov |
| Topological Polar Surface Area (TPSA) | 41.99 Ų | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
| Predicted Collision Cross Section ([M+H]⁺) | 131.6 Ų | uni.lu |
These descriptors are crucial for predicting the molecule's behavior. For example, the LogP value suggests moderate lipophilicity, which influences its solubility and ability to cross biological membranes. nih.gov The TPSA is a good predictor of drug transport properties.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com
A small HOMO-LUMO gap implies that the molecule requires less energy to be excited, indicating high chemical reactivity and lower kinetic stability. mdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity because more energy is needed to remove an electron from the HOMO and transfer it to the LUMO. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound and related molecules behave in a biological environment, particularly when interacting with protein targets. These simulations model the movement of atoms over time, providing a detailed view of complex stability and the influence of the surrounding solvent.
MD simulations are crucial for assessing the stability of a ligand bound to its protein target. researchgate.net By calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can validate docking poses and understand the dynamic behavior of the protein-ligand complex. researchgate.netnih.gov
For instance, in studies of related chloroacetamide derivatives as potential enzyme inhibitors, MD simulations have been performed to confirm the stability of the ligand within the binding site of target proteins. researchgate.net The analysis of RMSD for the protein and ligand over the simulation time indicates whether the complex reaches a stable equilibrium. A stable RMSD for the ligand suggests that it remains securely bound in its initial predicted pose. nih.gov In one study, the RMSD analysis of a ligand-protein complex involving a chloro-nitrobenzamide derivative suggested the stability of the compound in the binding site of target enzymes. researchgate.net Similarly, MD simulations on thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from chloroacetamide intermediates, were used to evaluate the structural and energetic features of the protein-ligand complex. rsc.org
A specialized MD technique, known as thermal titration molecular dynamics (TTMD), offers a qualitative estimation of protein-ligand complex stability by observing the conservation of the binding mode at progressively increasing temperatures. unipd.it This method has proven effective in distinguishing between high-affinity and low-affinity compounds for various protein targets, suggesting its potential applicability for prioritizing derivatives of this compound in drug discovery campaigns. unipd.it
| Simulation Parameter | Purpose | Typical Findings for Acetamide Derivatives |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose). It indicates the stability of the complex. | Stable RMSD values over the simulation time suggest the ligand remains bound in a consistent conformation. researchgate.netnih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein. It helps identify flexible regions of the protein upon ligand binding. | Analysis can reveal which parts of the protein interact with or are stabilized by the ligand. nih.gov |
| Radius of Gyration (rGyr) | Measures the compactness of the protein structure. Changes can indicate protein unfolding or significant conformational shifts. | A stable radius of gyration suggests the overall protein structure is maintained during the simulation. nih.gov |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Changes in SASA can provide insights into how the ligand binding affects the protein's exposure to the solvent. nih.gov |
The role of water molecules and the broader solvent environment is critical in molecular recognition and complex stability. Computational studies on related heterocyclic compounds have investigated the impact of explicit water molecules on binding interactions. For example, studies on pyridine derivatives have used density functional theory (DFT) to analyze complexes formed with water molecules through hydrogen bonding. researchgate.net In the crystal structure of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, a related acetamide derivative, a water molecule was observed to participate in three hydrogen bonds, highlighting the importance of water-mediated interactions. researchgate.net
MD simulations can explicitly model the behavior of water molecules in the binding pocket, revealing their role in mediating protein-ligand interactions. These "water bridges" can be essential for stabilizing the complex. Furthermore, the choice of solvent in a simulation can affect the conformational dynamics of both the ligand and the protein. Studies on related acetamides have been conducted in various solvents to understand their effects on the compound's stability and properties. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
For chloroacetamide derivatives, QSAR studies have been employed to develop predictive models for their potential as bioactive agents. nih.gov These models use calculated molecular descriptors—such as lipophilicity (log P), molecular weight, and the number of hydrogen bond donors/acceptors—to predict properties that influence biological activity. nih.gov By analyzing a series of N-(substituted phenyl)-2-chloroacetamides, researchers have found that these compounds generally fulfill the theoretical requirements for bioactive compounds according to Lipinski's and Ghose's rules. nih.gov
In a 2D-QSAR study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide (B126) derivatives, a genetic function approximation method was used to build a model predicting inhibitory activity. The resulting model showed strong statistical significance, with high internal and external validation parameters, indicating its reliability for predicting the bioactivity of new compounds in this class. ajchem-a.com Such models are valuable for prioritizing synthetic efforts toward molecules with the highest predicted potency. scispace.com
| QSAR Model Type | Key Descriptors Used | Predicted Property / Activity | Reference |
| Chemometric Approach | Lipophilicity (log P), Molar Refractivity, Molecular Weight, H-bond donors/acceptors | Bioactive Potential | nih.gov |
| 2D-QSAR | Topological, electronic, and physicochemical descriptors | Inhibitory Activity | ajchem-a.com |
| 3D-QSAR | Steric and electrostatic fields | Binding Affinities | researchgate.net |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov This pharmacophore model then serves as a 3D query for virtual screening of large compound libraries to find new potential inhibitors. nih.govacs.org
The process begins with either a known active ligand (ligand-based) or a protein-ligand complex structure (structure-based) to define the key interaction points. semanticscholar.orgmedsci.org For example, a structure-based pharmacophore model for DNA gyrase B was generated based on its crystal structure, featuring hydrogen bond acceptors, donors, and hydrophobic sites. acs.org This model was then used to filter a commercial database of ~300,000 compounds, narrowing it down to 1800 potential hits that fit the pharmacophore features. acs.org
These hits are often subjected to further filtering based on drug-likeness criteria (like Lipinski's rule of five) and molecular docking to predict their binding affinity and pose within the target's active site. acs.orgmedsci.org This hierarchical approach efficiently identifies novel scaffolds that are chemically distinct from known inhibitors but retain the necessary features for biological activity. nih.gov This methodology has been successfully applied to discover inhibitors for various targets, including kinases and viral proteases, and is a powerful tool for leveraging the structural information of compounds like this compound to discover new lead molecules. rsc.orgnih.govrsc.org
Biological Activities and Mechanistic Investigations
Antimicrobial Properties
2-chloro-N-(pyridin-4-yl)acetamide and its derivatives have demonstrated a range of antimicrobial activities. nih.govijpsr.info These compounds are recognized as valuable building blocks in the synthesis of more complex heterocyclic compounds with potential biological effects. nih.gov The core structure, featuring a chloroacetamide group, is believed to play a crucial role in its ability to interact with biological targets.
Antibacterial Activity (Gram-positive and Gram-negative)
Derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov For instance, preliminary studies have indicated its potential against strains like Staphylococcus aureus and Klebsiella pneumoniae. The antibacterial efficacy of such acetamide (B32628) derivatives is a subject of ongoing research, with various synthesized compounds being tested against a spectrum of bacterial species. nih.gov
The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial potency. For derivatives of this compound, MIC values have been determined against various bacteria. For example, against Staphylococcus aureus and Klebsiella pneumoniae, MICs were reported to be in the range of 40 to 50 µg/mL. Another study reported an MIC of 32 μg/mL for the parent compound. A related pyridin-3-yl analogue also exhibited antibacterial properties. In a broader study of acetamide derivatives, MICs against E. coli and P. mirabilis for some compounds were found to be 12.5 μg/mL, with inhibition zones ranging from 6.0 to 8.4 mm. nih.gov
| Bacterial Strain | Compound | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | This compound derivative | 40-50 | N/A |
| Klebsiella pneumoniae | This compound derivative | 40-50 | N/A |
| Generic | This compound | 32 | N/A |
| E. coli | Acetamide derivative | 12.5 | 6.0-8.4 |
| P. mirabilis | Acetamide derivative | 12.5 | 6.0-8.4 |
The proposed mechanism of action for this compound involves its reactive chloroacetamide group. This group can form covalent bonds with nucleophilic sites within essential biological molecules, such as enzymes. This interaction can lead to the inhibition of enzyme activity, thereby disrupting critical cellular processes and leading to bacterial cell death. The precise molecular targets can vary, but this general mechanism of modulating enzyme activity through covalent modification is a key aspect of its antibacterial function.
Antifungal Activity
In addition to its antibacterial properties, this compound and its derivatives have been investigated for their antifungal activity. nih.govimpactfactor.org Studies have shown that these compounds can be effective against various fungal species. For instance, some synthesized acetamide derivatives have demonstrated good antifungal activity. ijpsr.info One study on 2-chloro-N-phenylacetamide, a related compound, showed it inhibited fluconazole-resistant Candida albicans and C. parapsilosis with MICs ranging from 128 to 256 µg/mL and was also able to disrupt biofilm formation. scielo.br
Antitubercular Activity against Mycobacterium tuberculosis
A significant area of research for derivatives of this compound has been their potential activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net Several synthesized derivatives have exhibited promising antitubercular activity. researchgate.net
Anticancer Potential
Derivatives of this compound have been identified as intermediates in the synthesis of potential anticancer drugs. The core structure is considered a valuable scaffold in medicinal chemistry for developing new therapeutic agents.
The cytotoxic effects of various derivatives of this compound against different cancer cell lines have been evaluated using in vitro assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.net This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
For instance, new thiazole-bearing derivatives of this compound have been synthesized and tested for their anticancer activities against C6 rat glioma and A549 human lung carcinoma cell lines. researchgate.net Some of these compounds showed significant activity. Notably, compounds designated as 3f and 3g displayed notable potency against the A549 cell line, while compounds 3d, 3e, 3f, and 3g were effective against C6 glioma cells. researchgate.net In another study, a novel 4-pyridyl analog of a known carbonic anhydrase IX inhibitor, referred to as Pyr, demonstrated moderate cytotoxicity against HT-29, MCF-7, and PC3 cancer cell lines. frontiersin.org
Similarly, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) human cell lines. researchgate.net Several of these compounds exhibited potent anti-proliferative activity. researchgate.net
Interactive Table: Cytotoxicity of this compound Derivatives
| Derivative | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 3f | A549 (Lung Carcinoma) | 32.67 ± 6.43 | researchgate.net |
| Compound 3g | A549 (Lung Carcinoma) | 31.33 ± 5.77 | researchgate.net |
| Cisplatin (Reference) | A549 (Lung Carcinoma) | 16.33 ± 1.53 | researchgate.net |
| Compound 3e | C6 (Glioma) | 9 ± 1 | researchgate.net |
| Compound 3f | C6 (Glioma) | 18 ± 5.29 | researchgate.net |
| Compound 3g | C6 (Glioma) | 16 ± 2.83 | researchgate.net |
| Cisplatin (Reference) | C6 (Glioma) | 21 ± 1 | researchgate.net |
| Pyr | HT-29 (Colon Carcinoma) | 27.74 | frontiersin.org |
| Pyr | MCF-7 (Breast Carcinoma) | 11.20 | frontiersin.org |
| Pyr | PC3 (Prostate Carcinoma) | 8.36 | frontiersin.org |
| SLC-0111 (Reference) | HT-29 (Colon Carcinoma) | 13.53 | frontiersin.org |
| SLC-0111 (Reference) | MCF-7 (Breast Carcinoma) | 18.15 | frontiersin.org |
| SLC-0111 (Reference) | PC3 (Prostate Carcinoma) | 8.71 | frontiersin.org |
| Staurosporine (Reference) | HT-29 (Colon Carcinoma) | 4.07 | frontiersin.org |
| Staurosporine (Reference) | MCF-7 (Breast Carcinoma) | 2.93 | frontiersin.org |
| Staurosporine (Reference) | PC3 (Prostate Carcinoma) | 1.20 | frontiersin.org |
Research has shown that some derivatives of this compound can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. rsc.org For example, certain quinazolinone–benzenesulfonamide derivatives have been found to induce apoptosis in the HCT-116 cell line by activating caspases 3, 8, and 9. nih.gov
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of apoptosis. nih.gov The ratio of BAX to Bcl-2 is crucial in determining a cell's fate. nih.gov Some anticancer agents can increase apoptosis in tumor cells, and VEGFR-2 inhibitors have been shown to induce and accelerate this process. nih.gov
In one study, a novel 4-pyridyl analog, Pyr, was found to induce G0/G1 phase cell cycle arrest and promote apoptosis in PC3 cells. frontiersin.org This was supported by an increase in caspase-3 and caspase-9 activities and modulation of Bax/Bcl-2 and p53 protein levels. frontiersin.org Similarly, certain phenoxy acetamide derivatives have been shown to enhance total apoptotic cell death in HepG2 cells and cause cell cycle arrest at the G1/S phases. nih.gov
A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Some derivatives of this compound have demonstrated a degree of selectivity.
For instance, the novel 4-pyridyl analog, Pyr, showed selective cytotoxicity towards various cancer cell lines (HT-29, MCF-7, PC3) with reduced toxicity toward the normal cell line CCD-986sk, indicating a favorable therapeutic index. frontiersin.org In contrast, the reference drug Staurosporine, while more potent against cancer cells, also exhibited considerable toxicity to normal cells, reflecting poor selectivity. frontiersin.org Another study on phenoxy acetamide derivatives also indicated a degree of selectivity towards cancer cells over normal cells. nih.gov This selectivity is a highly desirable characteristic in the development of new anticancer agents. nih.gov
Anti-inflammatory Properties
Preliminary studies suggest that this compound and its derivatives may possess anti-inflammatory effects.
The anti-inflammatory effects of these compounds are thought to be mediated through the modulation of inflammatory mediators. For example, some pyridine (B92270) derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key players in inflammation. researchgate.net By inhibiting COX enzymes, these compounds can reduce the levels of pro-inflammatory mediators. The activation of inflammatory cells can lead to the production of lipid mediators, cytokines, and matrix metalloproteinases, which contribute to the pathogenesis of inflammatory diseases. google.com Modulators of calcium release-activated calcium (CRAC) channels are being investigated as a potential therapeutic approach for such conditions. google.com
The anti-inflammatory potential of these compounds has been investigated using both in vitro and in vivo models. In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to assess the anti-inflammatory activity of new compounds. researchgate.netresearchgate.net In one study, new pyridine-pyridine hybrids were evaluated for their anti-inflammatory activity using this model, with Celecoxib used as a reference drug. rsc.org Another study investigated the anti-inflammatory and antipyretic activities of novel pyridone and chromenopyridone derivatives in both in vitro and in vivo settings. nih.gov
Enzyme Inhibition and Receptor Modulation
The core structure of this compound is a versatile template for developing inhibitors of various enzymes and modulators of receptor function. The mechanism of action often involves the reactive chloro group, which can form covalent bonds with nucleophilic sites on biological macromolecules, leading to the modulation of their activity.
Derivatives based on the acetamide scaffold have been synthesized and evaluated for their ability to inhibit specific enzymes implicated in various diseases.
Acetylcholinesterase (AChE): While direct studies on this compound are not prominent, related acetamide derivatives have been explored as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease. nih.govheraldopenaccess.us For instance, a series of N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide demonstrated an IC₅₀ value of 0.01 µM against AChE. nih.gov This suggests that the acetamide moiety can be a component of potent AChE inhibitors.
Nucleotide Pyrophosphatase/Phosphodiesterase (NPP): The acetamide structure is recognized as a potential framework for developing tracers for imaging nucleotide pyrophosphatase/phosphodiesterase (NPP). researchgate.net NPPs, such as NPP1, are involved in processes like bone mineralization and immune signaling by hydrolyzing ATP. researchgate.net While specific inhibitory data for this compound is not available, the broader class of acetamide derivatives is considered relevant for targeting these enzymes. researchgate.net
Aurora A Kinase: The imidazo[4,5-b]pyridine scaffold, which can be synthesized from pyridine-containing precursors, has been a focus for developing Aurora kinase inhibitors. acs.org These enzymes are crucial for cell cycle regulation, making them targets for anticancer therapies. researchgate.net A derivative, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, was identified as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases. nih.gov Another highly selective inhibitor of Aurora-A kinase, (S)-N-((1-(6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)methyl)acetamide, also features the core acetamide structure. rcsb.org
Table 1: Aurora Kinase Inhibition by Acetamide Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Aurora-A | 0.042 | nih.gov |
| Aurora-B | 0.198 | ||
| Aurora-C | 0.227 | ||
| Imidazo[4,5-b]pyridine derivative 28c | Aurora-A (biochemical) | 0.067 | acs.org |
| Aurora-B (biochemical) | 12.71 |
The pyridine and acetamide moieties are common features in ligands designed for various receptors, although specific binding data for this compound is limited. Research on related structures highlights the potential for this scaffold to interact with central nervous system receptors. For example, derivatives of N-(arylpiperazinoalkyl)acetamide have been evaluated for their binding affinity to serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. researchgate.net Furthermore, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized and assessed as antiallergic agents, with one derivative, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showing high potency in inhibiting histamine (B1213489) release, suggesting interaction with relevant receptors. nih.gov Another study focused on imidazopyridine acetamide structures for imaging peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov
Table 2: Receptor Interaction of a Related N-(pyridin-4-yl)acetamide Derivative
| Compound | Assay | IC₅₀ | Source |
|---|---|---|---|
| N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide | Histamine Release Inhibition | 0.016 µM | nih.gov |
| IL-4 Production Inhibition | 8.0 µM | ||
| IL-5 Production Inhibition | 1.5 µM |
Other Emerging Biological Activities
Beyond enzyme and receptor modulation, derivatives of this compound have been investigated for a range of other potential therapeutic effects. researchgate.net
The acetamide structure is a recognized pharmacophore in the development of anticonvulsant agents. researchgate.netsrce.hr Several studies have demonstrated the anticonvulsant potential of various acetamide derivatives. nih.gov For instance, a series of 2-aryl-2-(pyridin-2-yl)acetamides, which are structurally related to the target compound, were found to be broadly active in animal models of epilepsy, including the maximal electroshock seizure (MES) test. bohrium.com Similarly, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have also been synthesized and evaluated for their anticonvulsant properties. nih.gov These findings indicate that the N-pyridin-yl-acetamide scaffold is a promising area for the discovery of new anticonvulsant drugs.
The acetamide moiety is also present in compounds explored for antidepressant activity. researchgate.netresearchgate.net Research into derivatives has shown potential antidepressant-like effects in preclinical models. For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives displayed moderate to good antidepressant activity in tail suspension and forced swimming tests in mice. nih.gov The synthesis of these compounds often starts from 2-chloro-N-substituted-acetamides, highlighting the role of this precursor in developing new antidepressant candidates. nih.govnih.gov
Research has indicated that derivatives of this compound show potential as antiviral agents, specifically against the Human Immunodeficiency Virus (HIV). These compounds are suggested to function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The mechanism is thought to involve the modulation of enzyme activity through the reactive chloroacetamide group. Various heterocyclic systems incorporating the acetamide side chain, such as 1,2,3-thiadiazoles and benzenesulfonamides, have been synthesized and shown to possess anti-HIV activity. nih.govresearchgate.net
Table 3: Anti-HIV Activity of an Acetamide Derivative
| Compound Class | Example Compound | Activity (EC₅₀) | Mechanism | Source |
|---|---|---|---|---|
| 2-(1,2,3-thiadiazol-5-ylthio)acetamide derivatives | Compound 7c | 36.4 nM | HIV-1 Reverse Transcriptase Inhibition | nih.gov |
Applications in Chemical Biology and Material Science
Use as Chemical Probes for Biological Systems
The utility of 2-chloro-N-(pyridin-4-yl)acetamide as a chemical probe stems from its chloroacetamide functional group. This group is electrophilic and can react with nucleophilic sites found in biological macromolecules like proteins and enzymes. This reactivity allows it to form stable, covalent bonds with specific molecular targets, which can lead to the modulation of enzyme activity or the disruption of cellular processes.
Derivatives of this compound have been investigated for their potential as antiviral agents, specifically as non-nucleoside reverse transcriptase inhibitors for HIV. The mechanism of action is believed to involve the reactive chloro group forming a covalent bond with the target enzyme, thereby inhibiting viral replication. The compound and its derivatives have also been explored for their general antimicrobial properties. This ability to covalently interact with and modify biological targets is the fundamental principle behind its application as a chemical probe to investigate and influence biological systems.
The core structure of N-aryl acetamides, including the N-(pyridin-4-yl)acetamide framework, is a key component in the development of advanced imaging agents for positron emission tomography (PET). While direct studies on this compound itself are not extensively detailed, its structural analogues have proven to be highly effective scaffolds for radiolabeled probes, particularly for imaging the translocator protein (TSPO), which is a biomarker for neuroinflammation.
These imaging agents are typically created by modifying the parent structure to incorporate a radioisotope, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]). For example, [11C]PBR28, an N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, and [18F]FEPPA, an N-(2-(2-fluoroethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide, are both potent PET ligands built upon a phenoxy-pyridine acetamide (B32628) structure. mdpi.comnih.gov The synthesis of these tracers demonstrates that the N-pyridin-yl acetamide moiety is a viable scaffold for developing brain imaging agents. mdpi.com The imidazo[1,2-a]pyridine-3-acetamide skeleton, another related structure, has also been successfully radiolabeled with isotopes like Iodine-123 to create SPECT tracers such as [123I]CLINDE for visualizing neuroinflammation. mdpi.comresearchgate.net
The general strategy often involves synthesizing a precursor molecule and then introducing the radioisotope in the final step. For instance, N-4'-[18F]fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide ([18F]FBFPA) is synthesized by reacting a desbenzyl precursor with [18F]4'-fluorobenzyliodide. nih.gov This highlights a feasible pathway for developing a radiolabeled version of this compound for imaging applications.
Below is a table of related radiolabeled acetamide derivatives used in molecular imaging:
| Radioligand | Core Structure | Target | Application | Affinity (Ki) |
| [11C]PBR28 | N-(phenoxypyridin-3-yl)acetamide | TSPO | PET Imaging of Neuroinflammation | 0.68-2.5 nM |
| [18F]FEPPA | N-(phenoxypyridin-3-yl)acetamide | TSPO | PET Imaging of Neuroinflammation | High |
| [18F]PBR111 | Imidazo[1,2-a]pyridine-3-acetamide | TSPO | PET Imaging of Neuroinflammation | 3.7 nM mdpi.com |
| [123I]CLINDE | Imidazo[1,2-a]pyridine-3-acetamide | TSPO | SPECT Imaging of Neuroinflammation | High |
This table is for illustrative purposes to show the utility of the acetamide scaffold in developing imaging agents.
Scaffold for Heterocyclic Ring Formation
The chemical reactivity of this compound makes it a valuable starting material, or scaffold, for the synthesis of more complex heterocyclic compounds. researchgate.net The key to this utility is the chloroacetamide group, where the chlorine atom is a good leaving group, readily displaced by various nucleophiles in substitution reactions. researchgate.net
This reactivity allows chemists to use 2-chloro-N-arylacetamides as building blocks to construct new ring systems. For example, these compounds can react with substances containing nitrogen, oxygen, or sulfur nucleophiles to form a wide array of heterocyclic structures. Research has shown that N-aryl 2-chloroacetamides are effective precursors for synthesizing thienopyridines and pyrimidinone derivatives. acs.orgjst.go.jp The reaction typically involves the initial substitution of the chlorine atom, followed by an intramolecular cyclization step to form the final heterocyclic ring. acs.org
The synthesis of imidazopyridines, which are important in medicinal chemistry, can also utilize such scaffolds. researchgate.net The acetamide portion of the molecule is incorporated into the final fused bicyclic structure, demonstrating its role as an integral part of the synthetic framework. researchgate.net
| Precursor | Reactant(s) | Resulting Heterocycle | Reference |
| 2-chloro-N-arylacetamide | 2-mercapto-6-phenyl-4-(piperidin-1-yl)nicotinonitrile | Thieno[2,3-b]pyridine (B153569) derivative | acs.org |
| 2-chloro-N-arylacetamide | Chalcones, Urea | Pyrimidinone derivative | researchgate.net |
| 2-chloro-N-arylacetamide | 5-chloropyridin-2-amine, etc. | Imidazo[1,2-a]pyridine (B132010) derivative | researchgate.net |
This table provides examples of how chloroacetamide precursors are used to synthesize different heterocyclic systems.
Potential in Agrochemicals (e.g., Herbicides)
The chloroacetamide class of compounds has long been recognized for its biological activity, including applications in agriculture as herbicides. ijpsr.info Research into 2-chloro-N-alkyl/aryl acetamide derivatives has been driven by the goal of discovering new bioactive agents that can be used as herbicides, fungicides, or disinfectants. ijpsr.info
The herbicidal mechanism of action for chloroacetamides typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants, a crucial metabolic pathway. While specific studies on the herbicidal efficacy of this compound are not widely published, the general class of chloroacetamides is well-established in this field. For instance, Alachlor, a widely known herbicide, is a chloroacetamide derivative. The inclusion of various chloroacetamide compounds in patents for herbicide combinations further underscores their importance in agrochemistry. google.com The potential for this compound in this area is based on the proven activity of its chemical class.
Material Science Applications of Pyridine (B92270) Moieties
The pyridine ring, a core component of this compound, is a significant structural motif in material science. nih.govresearchgate.net Pyridine and its derivatives are utilized in the development of functional nanomaterials, as ligands in coordination chemistry for organometallic compounds, and in the formation of supramolecular and polymeric structures. nih.govresearchgate.net
The incorporation of pyridine moieties into polymers can enhance their properties, leading to materials with excellent biological and fluorescent characteristics. mdpi.com For example, synthetic copolymers grafted with pyridine have been shown to exhibit strong blue fluorescence, an effect attributed to molecular interactions involving the pyridine backbone. mdpi.com The basic nature of the pyridine nitrogen atom also allows these materials to participate in hydrogen bonding and other non-covalent interactions, which is crucial for creating self-assembling materials and functional polymers. nih.gov The imidazopyridine moiety, a related fused-ring system, is also noted for its utility in material science due to its distinct structural characteristics. researchgate.net
| Polymer Property | Control Polymer | Polymer with Pyridine Additive |
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 200 | 250 |
| Elongation at Break (%) | 5 | 15 |
This table shows a representative example of how pyridine-based additives can enhance polymer properties, based on findings for related compounds.
Future Directions and Research Challenges
Development of Novel Analogues with Enhanced Potency and Selectivity
A primary focus of future research is the rational design and synthesis of novel analogues of 2-chloro-N-(pyridin-4-yl)acetamide to improve their potency against specific biological targets while minimizing off-target effects. The core structure is amenable to a variety of chemical modifications.
Research has shown that the 2-chloroacetamide (B119443) moiety is a key building block for creating more complex heterocyclic compounds with a wide range of biological activities. nih.gov For instance, it has been used as a precursor in the synthesis of novel thieno[2,3-b]pyridine (B153569) derivatives, which have shown potential as anticancer, antiviral, and anti-inflammatory agents. acs.orgnih.gov
Key areas of analogue development include:
Antitubercular Agents: Derivatives incorporating an imidazo[1,2-a]pyridine (B132010) moiety have been synthesized and shown to be active against Mycobacterium tuberculosis. One such derivative demonstrated a minimum inhibitory concentration (MIC) of 1.2 µg/mL, a potency that makes this class of compounds a strong starting point for developing new drugs against tuberculosis. researchgate.net Similarly, using 2-chloro-N-aryl acetamides as precursors, researchers have developed 1,2,4-triazole-5-thione derivatives that target the InhA enzyme in tuberculosis. brieflands.com
Anticancer Agents: The 2-chloro N-aryl substituted acetamide (B32628) structure has been incorporated into derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol. ijddr.in These novel compounds were evaluated for their in-vitro cytotoxicity against various human cancer cell lines, with some showing significant activity. ijddr.in For example, one analogue, N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] researchgate.netontosight.aioxadiazol-2-ylsulfanyl}-acetamide, was found to be highly cytotoxic to PANC-1 (pancreatic cancer) and HepG2 (liver cancer) cell lines with IC50 values of 4.6µM and 2.2µM, respectively. ijddr.in Another research avenue involves analogues of the potent tubulin inhibitor D-24851, which features a 2-oxo-N-pyridin-4-yl acetamide structure. researchgate.net
Anticonvulsant Agents: By modifying the cardiotoxic sodium channel blocker Disopyramide, a series of 2-aryl-2-(pyridin-2-yl)acetamides were developed. These compounds showed broad-spectrum anticonvulsant activity in multiple animal models of epilepsy. bohrium.com Structure-activity relationship (SAR) studies revealed that the highest activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. bohrium.com
Antiviral Agents: Research has pointed to the potential of this compound derivatives as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating HIV.
The table below summarizes some of the developed analogues and their primary biological activities.
| Analogue Class | Core Modification | Targeted Activity | Key Findings | Reference(s) |
| Imidazo[1,2-a]pyridine Derivatives | Addition of a 6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl group | Antitubercular | MIC value as low as 1.2 µg/mL against M. tuberculosis H37Rv. | researchgate.net |
| 1,3,4-Oxadiazole-2-thiol Derivatives | Attachment to a 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol moiety | Anticancer | IC50 values of 4.6µM on PANC-1 and 2.2µM on HepG2 cell lines for the most potent compound. | ijddr.in |
| 2-Aryl-2-(pyridin-2-yl)acetamides | Derived from Disopyramide | Anticonvulsant | Broad activity in MES, scMET, and 6 Hz seizure models with good therapeutic indices. | bohrium.com |
| Thieno[2,3-b]pyridines | Synthesized from 2-chloro-N-arylacetamide precursors | Anticancer, Antiviral, Anti-inflammatory | Versatile precursors for pharmacologically active heterocyclic systems. | acs.orgnih.gov |
Addressing Multi-Drug Resistance through Novel Mechanisms
The rise of multi-drug resistance (MDR) in pathogens and cancer cells is a critical global health issue, necessitating the development of drugs with novel mechanisms of action. bohrium.com Derivatives of this compound are being explored as a potential solution.
In the context of tuberculosis, the development of new lead compounds is crucial for treating multi-drug resistant strains. researchgate.net The chloroacetamide scaffold has been instrumental in creating molecules that target essential bacterial processes. For example, docking studies on imidazo[1,2-a]pyridine derivatives suggest they may act by inhibiting the mycolic acid transporter protein MmpL3, a crucial component of the mycobacterial cell wall synthesis machinery. researchgate.net
Furthermore, research into phenothiazine (B1677639) hybrids, which can be synthesized from related chloroacetamide precursors, has indicated their potential in reversing multi-drug resistance, although the specific mechanisms are still under investigation. acs.org The ability of the chloroacetamide group to react with nucleophilic sites in biological molecules could lead to the inhibition of enzymes or disruption of cellular processes that contribute to resistance.
Exploring Synergistic Effects with Existing Therapeutic Agents
Combining therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases such as tuberculosis. This approach can enhance efficacy, reduce the likelihood of developing resistance, and potentially lower required doses, thereby minimizing toxicity.
Future research on this compound analogues should systematically explore their potential for synergistic interactions with established drugs. An encouraging example comes from the study of antitubercular imidazopyridine derivatives. When a related compound, PBTZ169, was combined with the existing anti-TB drug bedaquiline (B32110) (BDQ), a synergistic effect was observed against M. tuberculosis in vitro. researchgate.net This finding suggests that a regimen combining such novel agents could be more effective than standard treatments. researchgate.net
Investigating these combinations requires detailed in vitro checkerboard assays and subsequent in vivo studies to confirm the synergistic or additive effects and to establish an optimal therapeutic window.
Advanced In Vitro and In Vivo Pharmacological Profiling
To bridge the gap between initial discovery and clinical application, promising analogues of this compound must undergo rigorous pharmacological profiling.
In Vitro Profiling: Initial screening involves determining the potency of the compounds against their intended targets. This includes measuring:
Minimum Inhibitory Concentration (MIC): For antimicrobial agents, this determines the lowest concentration that prevents visible growth of a microbe. researchgate.net
IC50/EC50 Values: For enzyme inhibitors or receptor modulators, this measures the concentration required to inhibit a biological process or response by 50%. ijddr.inacs.org
Ki Values: This represents the inhibition constant, providing a measure of the binding affinity of the inhibitor to its target enzyme. nih.gov
Selectivity Profiling: Compounds must be tested against a broad panel of other kinases, receptors, and enzymes to identify potential off-target effects. acs.orgnih.gov For example, a study on a dual p38α MAPK/PDE-4 inhibitor involved screening against a panel of 134 different protein kinases to ensure selectivity. acs.org
Cytotoxicity Assays: Testing against various cell lines, including normal human cell lines (e.g., human embryonic kidney cells), is crucial to assess the compound's therapeutic index. researchgate.netijddr.in
In Vivo Profiling: Compounds that demonstrate high potency and selectivity in vitro must then be evaluated in animal models to assess their efficacy, pharmacokinetics (PK), and preliminary safety.
Efficacy Models: These are disease-specific models, such as murine models of chronic tuberculosis or rodent models of epilepsy (e.g., maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests). researchgate.netbohrium.com
Pharmacokinetic (ADME) Studies: These studies determine the absorption, distribution, metabolism, and excretion of the compound, which are critical for understanding its behavior in a living organism. bohrium.com
Metabolic Stability: Assays using liver microsomes can provide early indications of how a compound will be metabolized. nih.gov
The table below outlines the types of pharmacological profiling conducted for related acetamide derivatives.
| Profiling Type | Assay / Model | Purpose | Example from Research | Reference(s) |
| In Vitro Potency | Microplate Alamar Blue Assay | Determine MIC against M. tuberculosis | Screening of 2-chloro-N-(phenyl)acetamide derivatives. | researchgate.net |
| In Vitro Potency | MTT Assay | Determine IC50 against cancer cell lines | Evaluation of oxadiazole derivatives on PANC-1, HepG2, and MCF7 cells. | ijddr.in |
| In Vitro Selectivity | Kinase Panel Screening | Assess off-target kinase inhibition | A dual inhibitor was tested against 134 kinases. | acs.org |
| In Vivo Efficacy | Murine Model of Chronic TB | Evaluate antitubercular activity in a living system | A regimen including a PBTZ169 was found to be highly efficacious. | researchgate.net |
| In Vivo Efficacy | MES and scMET tests | Assess anticonvulsant activity | Evaluation of 2-aryl-2-(pyridin-2-yl)acetamides. | bohrium.com |
| In Vivo Safety | Cardiac Safety Panel | Evaluate potential cardiotoxicity | A lead anticonvulsant was tested for hERG channel blocking and effects on blood pressure. | bohrium.com |
Translation from Bench to Pre-clinical and Clinical Development
The ultimate goal of medicinal chemistry research is the successful translation of a compound from the laboratory bench to a clinically approved therapeutic. This is a long, complex, and challenging process. For derivatives of this compound, this journey involves several key stages.
Following extensive in vitro and in vivo profiling, a lead candidate is selected for formal pre-clinical development. This phase involves more detailed toxicology studies under Good Laboratory Practice (GLP) conditions to ensure the compound is safe for human testing. It also includes formulation development to create a stable and bioavailable drug product.
A notable example of a compound with a related structure entering clinical trials is D-24851, a potent tubulin inhibitor with a 2-oxo-N-pyridin-4-yl acetamide core. researchgate.net This compound demonstrated high efficacy in vitro and in vivo against various tumor cell lines, was orally available, and lacked neurotoxic effects, which supported its advancement into Phase 1 clinical trials. researchgate.net
The path from a lead compound like a this compound analogue to a clinical candidate requires:
Lead Optimization: Fine-tuning the structure to maximize potency and selectivity while minimizing toxicity.
Scale-up Synthesis: Developing a robust and efficient chemical synthesis route suitable for producing large quantities of the drug substance.
IND-Enabling Studies: Conducting the formal safety, toxicology, and pharmacology studies required by regulatory agencies (like the FDA) to file an Investigational New Drug (IND) application.
Clinical Trials: Progressing through Phase 1 (safety in healthy volunteers), Phase 2 (efficacy in patients), and Phase 3 (large-scale efficacy and safety) trials.
The challenges are substantial, including high attrition rates, significant financial investment, and long development timelines. However, the versatility of the this compound scaffold and the promising results from early-stage research provide a solid foundation for the potential development of new and impactful medicines. researchgate.netijddr.inresearchgate.net
Q & A
Q. What is the standard synthetic route for 2-chloro-N-(pyridin-4-yl)acetamide, and how can reaction conditions be optimized?
Methodology : The synthesis typically involves reacting pyridin-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:
- Solvent : Dichloromethane or THF (to solubilize reactants while minimizing side reactions).
- Temperature : 0–5°C initially to control exothermicity, followed by room-temperature stirring for 6–12 hours.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Optimization : Adjusting the molar ratio (1:1.2 pyridin-4-amine:chloroacetyl chloride) and slow addition of reagents can improve yield (>75%).
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodology :
Q. What are the primary chemical reactions of this compound in medicinal chemistry applications?
Methodology :
- Nucleophilic Substitution : The chlorine atom reacts with amines (e.g., piperazine) to form secondary amides, useful in drug discovery.
- Hydrolysis : Under basic conditions (NaOH/EtOH), yields 2-hydroxy-N-(pyridin-4-yl)acetamide, a precursor for ester derivatives.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the pyridine ring .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) provides precise bond lengths, angles, and non-covalent interactions. For example:
- Hydrogen Bonding : Intramolecular N-H···O=C stabilizes the amide group (observed in analogs like 2-chloro-N-(4-fluorophenyl)acetamide) .
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O (intramolecular) | 2.12 | 156 |
| C-H···O (intermolecular) | 2.45 | 142 |
Application : Use this data to validate computational models (e.g., DFT) and predict reactivity .
Q. How can researchers assess the biological activity of this compound against resistant pathogens?
Methodology :
- Antibacterial Assays : Test minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae using broth microdilution (CLSI guidelines).
- Synergy Studies : Combine with β-lactams (e.g., meropenem) at sub-MIC levels and quantify fractional inhibitory concentration indices (FIC ≤0.5 indicates synergy) .
Example Protocol :
Prepare compound stocks in DMSO (≤1% final concentration).
Use 96-well plates with Mueller-Hinton broth.
Incubate at 37°C for 18–24 hours.
Q. How do structural modifications of this compound influence its physicochemical and biological properties?
Methodology : Compare analogs with systematic substitutions (e.g., pyridine vs. pyrazole rings, halogen replacements):
| Compound | Modification | LogP | MIC (μg/mL) |
|---|---|---|---|
| This compound | Baseline | 1.2 | 32 |
| 2-fluoro-N-(pyridin-4-yl)acetamide | Cl→F | 0.9 | 64 |
| 2-chloro-N-(1,3-dimethylpyrazol-4-yl)acetamide | Pyridine→pyrazole | 1.5 | 16 |
Insight : Electron-withdrawing groups (Cl) enhance membrane permeability, while heterocycle changes alter target binding .
Q. What strategies improve the yield of this compound in multi-step syntheses?
Methodology :
- Continuous Flow Chemistry : Reduces reaction time and byproducts via precise temperature/residence time control.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- In Situ Monitoring : FT-IR or HPLC tracks intermediate consumption (e.g., pyridin-4-amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
